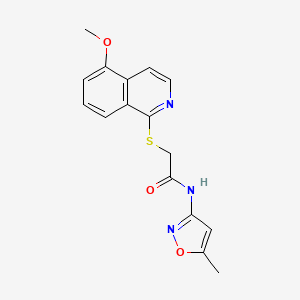2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS No.: 1203034-48-3
Cat. No.: VC4349537
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203034-48-3 |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 329.37 |
| IUPAC Name | 2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-10-8-14(19-22-10)18-15(20)9-23-16-12-4-3-5-13(21-2)11(12)6-7-17-16/h3-8H,9H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | ZXQIIGYIQUHIPK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC=CC3=C2C=CC=C3OC |
Introduction
2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound that integrates structural elements of both isoquinoline and isoxazole, which are significant in medicinal chemistry due to their diverse biological activities. This compound is classified as an amide, featuring an acetamide functional group. Its molecular structure includes a central acetamide group linked to a methoxy-substituted isoquinoline and a methylisoxazole, suggesting potential for varied interactions within biological systems .
Potential Applications
This compound has potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases. Its structural features suggest interactions with biological targets such as enzymes or receptors, which could be explored through quantitative structure-activity relationship (QSAR) studies.
Example of Similar Compounds
Future Directions
Further research on 2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could involve in-depth structural optimization and biological activity assessments. Techniques such as NMR spectroscopy and X-ray crystallography would be essential for understanding its molecular structure and spatial arrangement of atoms. Additionally, computational chemistry simulations could provide insights into its behavior under different conditions and potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume